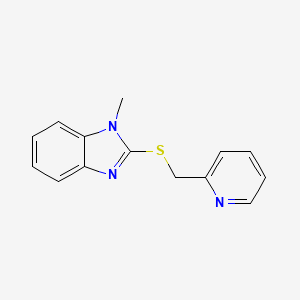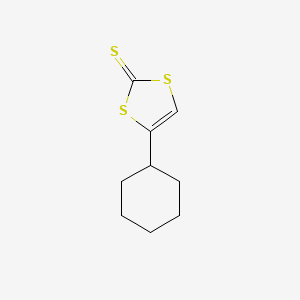
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate, also known as MIQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. MIQP is a quinoxaline derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, inflammation, and microbial growth. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several future directions for the study of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, more studies could be conducted to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate involves a multi-step process that begins with the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 2-nitrophenylhydrazone. This intermediate compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-N-(2-nitrophenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate compound with methyl 3-bromo-2-(quinoxalin-2-yl)propanoate to form this compound.
Applications De Recherche Scientifique
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been studied for its potential applications in various areas of research, including cancer treatment, anti-inflammatory agents, and antimicrobial agents. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-21(27)18(10-13-11-22-15-7-3-2-6-14(13)15)25-20(26)19-12-23-16-8-4-5-9-17(16)24-19/h2-9,11-12,18,22H,10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKZRVGJKQPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)









![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
